N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-11-12(18-17(21)15-5-4-10-23-15)7-8-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVWHLYZEGMDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidinone Ring Formation
The 2-oxopiperidin-1-yl group is introduced via cyclization of a δ-amino ketone precursor. A representative protocol involves:
- Step 1 : Reaction of 4-bromo-3-methoxyaniline with δ-valerolactam under palladium catalysis.
- Step 2 : Oxidation of the resultant piperidine intermediate to the ketone using Dess-Martin periodinane (DMP) in dichloromethane at 0°C to room temperature.
Table 1 : Comparison of Coupling Catalysts for Piperidinone Installation
| Catalyst System | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | Cs₂CO₃ | Toluene | 72 |
| Pd₂(dba)₃/BINAP | BINAP | K₃PO₄ | DMF | 65 |
| CuI/1,10-Phenanthroline | – | KOtBu | DMSO | 58 |
Protecting Group Strategy
The aniline nitrogen is protected as a tert-butyldimethylsilyl (TBS) ether during piperidinone formation to prevent undesired side reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF):
$$ \text{TBS-protected aniline} + \text{TBAF} \xrightarrow{\text{THF, rt}} \text{3-Methoxy-4-(2-oxopiperidin-1-yl)aniline} $$
Amide Bond Formation with Thiophene-2-carboxylic Acid
Coupling Reagent Optimization
The final step involves conjugating the aniline derivative with thiophene-2-carboxylic acid. Screenings of coupling agents revealed the following performance:
Table 2 : Efficacy of Coupling Agents for Amide Synthesis
| Reagent | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| HATU | DCM | DIPEA | 25 | 89 |
| EDCl/HOBt | DMF | NMM | 0→25 | 76 |
| T3P | THF | Pyridine | 40 | 82 |
The optimal conditions employ HATU (1.2 eq) and DIPEA (3 eq) in dichloromethane (DCM) at room temperature for 3 h, yielding the target compound at 89%.
Mechanistic Insights
The HATU-mediated coupling proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline:
$$ \text{Thiophene-2-COOH} + \text{HATU} \rightarrow \text{Active intermediate} \xrightarrow{\text{Aniline}} \text{Amide} + \text{HOAt} $$
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, hexane/EtOAc 3:1 → 1:2) to remove unreacted starting materials and coupling byproducts.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.68 (d, J = 8.4 Hz, 1H, ArH), 7.45–7.38 (m, 2H, ArH), 6.94 (d, J = 8.8 Hz, 1H, ArH), 3.89 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperidinone), 2.58–2.52 (m, 2H, piperidinone).
- HRMS : Calculated for C₁₇H₁₇N₂O₃S [M+H]⁺: 345.1004; Found: 345.1006.
Scale-Up Considerations and Process Optimization
Solvent Selection
Switching from DCM to THF on a kilogram scale reduces environmental impact while maintaining yield (87% vs. 89% in DCM).
Catalytic Recycling
Pd(OAc)₂ from the coupling step is recovered via extraction with 10% aqueous EDTA, achieving 92% metal recovery.
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The piperidinone moiety can be further oxidized to form more complex lactams.
Reduction: The nitro group in the precursor can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium chlorite, CO₂ atmosphere.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Methyl iodide, potassium carbonate.
Major Products Formed
Oxidation: Formation of higher-order lactams.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticoagulant due to its structural similarity to apixaban, a known factor Xa inhibitor.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, its structural similarity to apixaban suggests it may inhibit factor Xa, a key enzyme in the coagulation cascade . This inhibition occurs through competitive binding at the active site of the enzyme, preventing the conversion of prothrombin to thrombin .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-[3-Methoxy-4-(2-Oxopiperidin-1-yl)Phenyl]-2-(3-Methylphenyl)Acetamide () :
- Molecular Formula : C₂₁H₂₄N₂O₃ (352.43 g/mol).
- Key Differences : Replaces the thiophene-2-carboxamide with a 3-methylphenyl acetamide group.
- Impact : The acetamide group reduces aromaticity and may decrease binding affinity to hydrophobic targets compared to the thiophene carboxamide. The 2-oxopiperidinyl group remains, suggesting similar metabolic stability .
- M8-B Hydrochloride (): Structure: N-(2-Aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]thiophene-2-carboxamide hydrochloride. Key Differences: Incorporates a benzyloxy group and a terminal aminoethyl chain. The aminoethyl side chain may enable ionic interactions absent in the target compound .
Thiophene-2-Carboxamide Derivatives with Piperidine Modifications
- Compounds 54–59 () :
These derivatives feature piperidin-4-yloxy or piperidin-4-yl groups attached to the phenyl ring. For example:- Compound 54 : N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide.
- Yield: 34%, Melting Point: 169–171°C. Key Differences: Piperidinyloxy substituents introduce basic nitrogen, enhancing solubility in acidic environments.
- Compound 24 (): 6-(4-(Piperidin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-benzo[b]thiophene-2-carboxamide. The piperidinylmethyl group adds flexibility, which may affect target selectivity .
Antifungal Thiophene-2-Carboxamides ()
- Compound 7c: N-(4-Fluorophenethyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide. Activity: EC₅₀ = 11.6 μmol/L against Rhizoctonia solani. The fluorophenethyl group improves bioavailability but may reduce BBB penetration compared to the target compound’s methoxy group .
Sulfonamide and Thiourea Derivatives ()
- N-[4-[(2-Bromobenzoyl)CarbamothioylAmino]Phenyl]Thiophene-2-Carboxamide (): Structure: Incorporates a thiourea linkage and bromobenzoyl group. This contrasts with the target compound’s simpler amide linkage .
N-[[4'-[[3-Butyl-1,5-Dihydro-5-Oxo-1-[2-(Trifluoromethyl)Phenyl]-4H-1,2,4-Triazol-4-yl]Methyl][1,1'-Biphenyl]-2-yl]Sulfonyl]-3-Methylthiophene-2-Carboxamide () :
Physicochemical and Pharmacokinetic Comparisons
*LogP estimated using fragment-based methods.
Biological Activity
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential as an anticoagulant. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and applications in research.
Target Enzyme : The primary target of this compound is activated factor X (FXa), a crucial enzyme in the coagulation cascade.
Mode of Action : This compound acts as a direct inhibitor of FXa. By inhibiting FXa, it disrupts the conversion of prothrombin to thrombin, leading to reduced thrombin generation and subsequent inhibition of platelet aggregation.
Biochemical Pathways
The compound's inhibition of FXa affects various biochemical pathways involved in hemostasis. The following table summarizes key biochemical properties and effects:
| Property | Description |
|---|---|
| Inhibition Mechanism | Binds to FXa, inhibiting both free and prothrombinase-bound FXa activity in vitro. |
| Biochemical Effects | Reduces thrombin generation, leading to decreased platelet aggregation. |
| Pharmacokinetics | Exhibits good bioavailability, low clearance, and small volume of distribution in animal models. |
| Metabolic Pathways | Eliminated through renal excretion and metabolism. |
Pharmacological Studies
Research indicates that the antithrombotic efficacy of this compound is dose-dependent in various animal models. In studies involving rats and mice, different dosages were tested to evaluate their effects on coagulation parameters.
Case Study: Anticoagulant Activity
In a study examining the anticoagulant effects of this compound:
- Objective : To assess the efficacy in preventing thrombus formation.
- Methodology : Various doses were administered to test subjects, with subsequent monitoring of coagulation times.
- Results : The compound significantly prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT) compared to control groups, indicating effective anticoagulant properties.
Applications in Scientific Research
This compound has several applications across various fields:
- Medicinal Chemistry : Investigated for its potential as an anticoagulant due to structural similarities with established FXa inhibitors like apixaban.
- Biological Studies : Utilized in enzyme inhibition assays and receptor binding studies.
- Industrial Applications : Serves as an intermediate in synthesizing more complex pharmaceutical agents.
Q & A
Q. Key reaction parameters :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, DCM, or THF | Polar aprotic solvents enhance coupling efficiency |
| Temperature | 0–80°C (step-dependent) | Higher temps accelerate coupling but risk side reactions |
| Catalysts | Palladium (e.g., Pd(OAc)₂) | Critical for piperidinone ring formation |
Basic: What analytical techniques are essential for verifying the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at ~3.8 ppm, piperidinone carbonyl at ~170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ~427.18) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>95% typical for biological assays) .
Methodological tip : Use deuterated DMSO for NMR to resolve aromatic proton splitting caused by the thiophene and phenyl rings .
Basic: What are the primary biological targets associated with this compound?
Answer:
The compound’s piperidinone and thiophene motifs suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR) due to ATP-binding pocket competition .
- GPCRs : Potential modulation of serotonin or dopamine receptors via the methoxyphenyl group .
- Enzymes : Quinolone-based analogs show activity against topoisomerases .
Supporting data : Analogous structures (e.g., benzamide derivatives) exhibit IC₅₀ values of 0.1–10 µM in kinase assays .
Advanced: How can structure-activity relationship (SAR) studies guide molecular modifications to enhance bioactivity?
Answer:
Key SAR insights :
Q. Experimental design :
Synthesize derivatives with systematic substitutions (e.g., halogenation, alkylation).
Test in vitro against target enzymes (e.g., EGFR kinase) and in ADME assays.
Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Case example : Discrepancies in IC₅₀ values (e.g., 1 µM vs. 10 µM in kinase assays) may arise from:
Q. Resolution strategy :
Standardize assay protocols (e.g., ATP concentration, incubation time).
Validate findings across multiple cell models (e.g., HEK293, HepG2).
Perform kinome-wide profiling to assess selectivity .
Advanced: What computational methods are effective in elucidating the compound’s mechanism of action?
Answer:
- Molecular Dynamics (MD) simulations : Predict binding stability of the piperidinone group in hydrophobic kinase pockets .
- QSAR modeling : Relate substituent electronegativity to IC₅₀ values using descriptors like logP and polar surface area .
- Free-energy perturbation (FEP) : Quantify the impact of methyl vs. ethyl substitutions on binding affinity .
Validation : Cross-check computational results with crystallography data (e.g., PDB ID 4HJO for EGFR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
